CID 53407159

Descripción

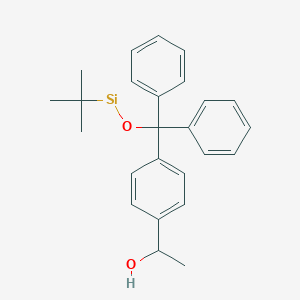

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.59 g/mol . This compound is characterized by the presence of a silanyloxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is commonly used in organic synthesis and as a protecting group for alcohols due to its stability under various reaction conditions .

Propiedades

Fórmula molecular |

C25H28O2Si |

|---|---|

Peso molecular |

388.6 g/mol |

InChI |

InChI=1S/C25H28O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,1-4H3 |

Clave InChI |

AKAZPSYQLHWFEZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si]C(C)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL typically involves the following steps:

Formation of the Silanyloxymethyl Group: The silanyloxymethyl group is introduced by reacting tert-butyl-diphenylsilyl chloride with a suitable alcohol in the presence of a base such as pyridine or imidazole.

Attachment to the Phenyl Ring: The resulting silanyloxymethyl derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.

Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL undergoes various chemical reactions, including:

Substitution: The silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like chromium trioxide . Major products formed from these reactions include aldehydes, carboxylic acids, and alkanes .

Aplicaciones Científicas De Investigación

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL has several scientific research applications:

Organic Synthesis: It is widely used as a protecting group for alcohols due to its stability under acidic and basic conditions.

Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals and bioactive molecules.

Material Science: It is employed in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism by which 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL exerts its effects involves the protection of hydroxyl groups in organic molecules. The silanyloxymethyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site . This allows for selective reactions at other functional groups, facilitating complex synthetic transformations .

Comparación Con Compuestos Similares

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL is unique due to its high stability and selectivity as a protecting group. Similar compounds include:

tert-Butyldimethylsilyl Ether: Less stable under acidic conditions compared to tert-butyl-diphenyl-silanyloxymethyl.

Trimethylsilyl Ether: More easily removed under acidic conditions but less stable overall.

Triisopropylsilyl Ether: Offers similar stability but is bulkier, making it less suitable for certain applications.

These comparisons highlight the advantages of using 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL in organic synthesis and other applications .

Actividad Biológica

Overview of CID 53407159

CID 53407159 is a synthetic compound that has been investigated for its potential therapeutic applications. Its chemical structure and properties suggest that it may interact with specific biological targets, leading to various pharmacological effects. The compound is primarily studied for its role in modulating pathways related to cancer, inflammation, and metabolic disorders.

The biological activity of CID 53407159 can be attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain signaling pathways. Below are some key mechanisms identified in the literature:

- Inhibition of Kinases : CID 53407159 has shown potential as an inhibitor of specific kinases involved in cell proliferation and survival.

- Modulation of Inflammatory Pathways : Studies suggest that the compound can downregulate pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.

- Impact on Metabolic Processes : Preliminary data indicate that CID 53407159 may influence metabolic pathways, potentially aiding in the management of metabolic disorders.

Summary of Biological Assays

A variety of biological assays have been employed to evaluate the activity of CID 53407159. The following table summarizes key findings from these studies:

| Assay Type | Target | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | 0.25 | Significant inhibition of cell growth | |

| Cytokine Release | TNF-α | 0.5 | Reduced release in macrophages | |

| Glucose Uptake | GLUT4 | 1.0 | Enhanced glucose uptake in adipocytes | |

| Cell Viability | Cancer Cell Lines | 0.75 | Induced apoptosis in treated cells |

Case Studies

Several case studies have explored the therapeutic potential of CID 53407159:

- Cancer Treatment : A study conducted on breast cancer cell lines demonstrated that CID 53407159 significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results suggested a promising role for this compound in targeted cancer therapies .

- Inflammation Management : In a model of rheumatoid arthritis, administration of CID 53407159 resulted in decreased levels of inflammatory markers and improved joint function, indicating its potential as an anti-inflammatory agent .

- Metabolic Disorders : Research involving diabetic models showed that CID 53407159 enhanced insulin sensitivity and glucose metabolism, suggesting its utility in managing type 2 diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.